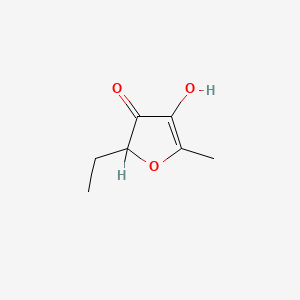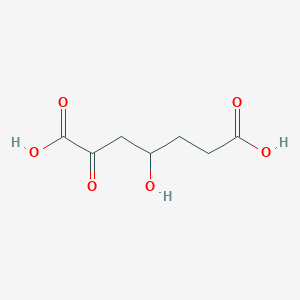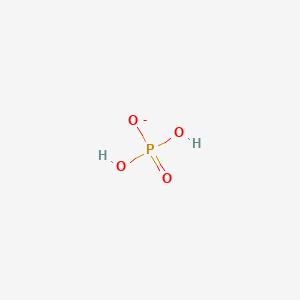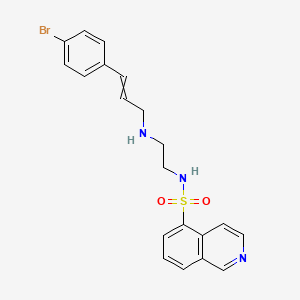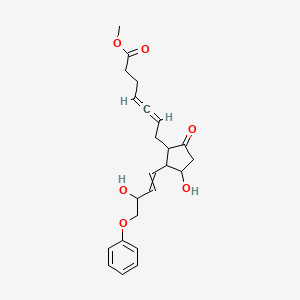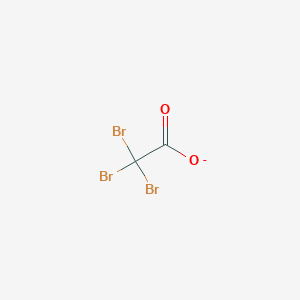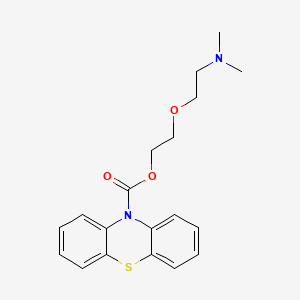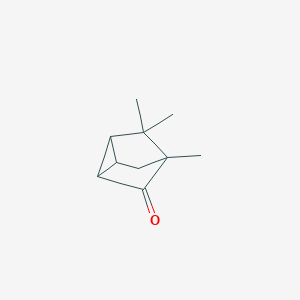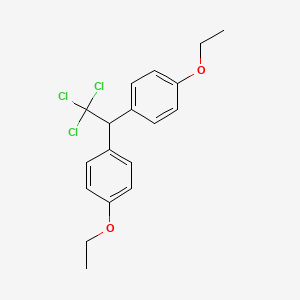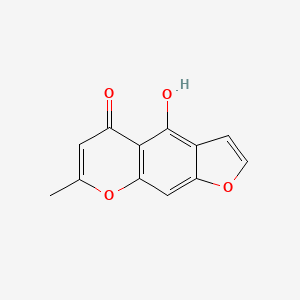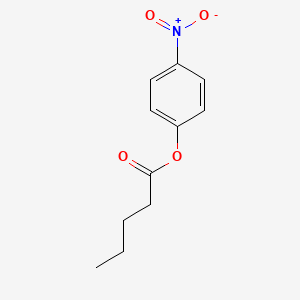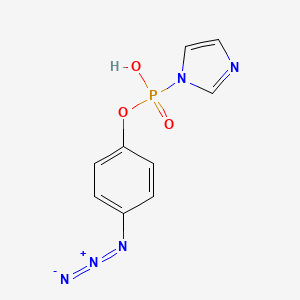![molecular formula C34H76N6O8 B1203086 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine CAS No. 60816-63-9](/img/structure/B1203086.png)
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine is a chemical compound derived from ethylenediaminetetraacetic acid, a well-known chelating agent. This compound is formed by the interaction of ethylenediaminetetraacetic acid with triethylamine in a 1:4 molar ratio. It is used in various scientific and industrial applications due to its ability to bind metal ions and form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid triethylamine salt (1:4) involves the reaction of ethylenediaminetetraacetic acid with triethylamine. The reaction typically occurs in an aqueous medium, where ethylenediaminetetraacetic acid is dissolved in water, and triethylamine is added slowly with constant stirring. The reaction is exothermic, and the temperature is maintained at around 25-30°C. The resulting solution is then evaporated to obtain the solid salt.
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid triethylamine salt (1:4) follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH. The product is then purified through crystallization or other separation techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as calcium, magnesium, iron, and copper.
Substitution Reactions: The compound can participate in substitution reactions where the triethylamine groups are replaced by other ligands.
Common Reagents and Conditions
Complexation: Metal ions in aqueous solutions are common reagents, and the reactions are typically carried out at neutral to slightly alkaline pH.
Substitution: Various ligands such as amines, phosphines, and thiols can be used under mild conditions.
Major Products
Metal Complexes: The primary products of complexation reactions are metal-ethylenediaminetetraacetic acid complexes.
Substituted Derivatives: Products of substitution reactions include derivatives where triethylamine is replaced by other ligands.
Aplicaciones Científicas De Investigación
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to remove metal ions from solutions and to stabilize metal ions in various reactions.
Biology: Employed in biochemical assays to inhibit metalloproteases and to study metal ion-dependent processes.
Medicine: Utilized in formulations for chelation therapy to treat heavy metal poisoning.
Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation.
Mecanismo De Acción
The mechanism of action of ethylenediaminetetraacetic acid triethylamine salt (1:4) involves the chelation of metal ions. The ethylenediaminetetraacetic acid moiety binds to metal ions through its carboxylate and amine groups, forming stable, water-soluble complexes. This chelation process prevents metal ions from participating in unwanted reactions and facilitates their removal from solutions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethylenediaminetetraacetic acid disodium salt
- Ethylenediaminetetraacetic acid tetrasodium salt
- Ethylenediaminetetraacetic acid calcium disodium salt
Uniqueness
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine is unique due to its specific interaction with triethylamine, which enhances its solubility and stability in organic solvents. This makes it particularly useful in applications where other ethylenediaminetetraacetic acid salts may not be effective.
Propiedades
Número CAS |
60816-63-9 |
|---|---|
Fórmula molecular |
C34H76N6O8 |
Peso molecular |
697 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C10H16N2O8.4C6H15N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;4*1-4-7(5-2)6-3/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4*4-6H2,1-3H3 |
Clave InChI |
JSFDNYJDRDICJB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canónico |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
| 60816-63-9 | |
Sinónimos |
EDTA triethylammonium salt triethylammonium EDTA triethylammonium ethylenediaminetetraacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


